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molecular formula C13H8F2O3 B2936929 4-(2,4-Difluorophenoxy)benzoic acid CAS No. 748183-47-3

4-(2,4-Difluorophenoxy)benzoic acid

Cat. No. B2936929
M. Wt: 250.201
InChI Key: GBNIIFZBFSZDQA-UHFFFAOYSA-N
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Patent
US07223788B2

Procedure details

0.518 g of potassium hydroxide was added to a solution of 0.428 g of ethyl 4-(2,4-difluorophenoxy)benzoate in 2 ml of THF/water (1:1). The solution was heated at 110° C. for 6 hours. The THF was then removed in vacuo, and the aqueous phase was freeze dried and purified by preparative HPLC. This resulted in the product with the molecular weight of 250.04 (C13H8F2O3); MS (ESI): 251 (M+H+).
Quantity
0.518 g
Type
reactant
Reaction Step One
Name
ethyl 4-(2,4-difluorophenoxy)benzoate
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:5]=1[O:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=1>C1COCC1.O>[F:3][C:4]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:5]=1[O:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:16][CH:17]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.518 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethyl 4-(2,4-difluorophenoxy)benzoate
Quantity
0.428 g
Type
reactant
Smiles
FC1=C(OC2=CC=C(C(=O)OCC)C=C2)C=CC(=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 250.04 (C13H8F2O3)

Outcomes

Product
Name
Type
Smiles
FC1=C(OC2=CC=C(C(=O)O)C=C2)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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